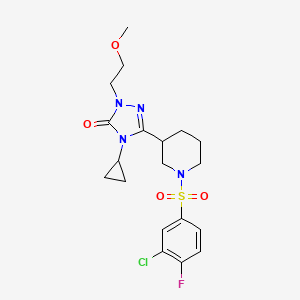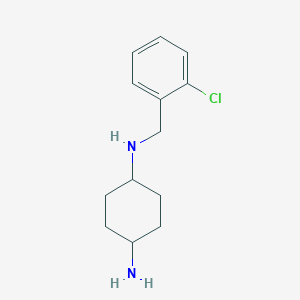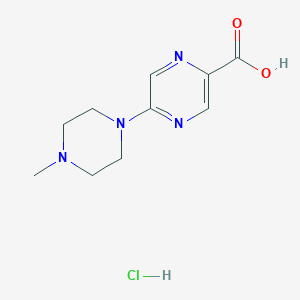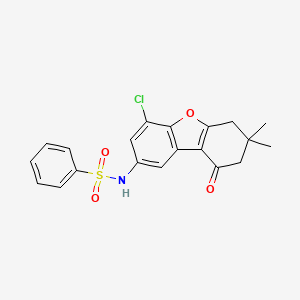
1-(4-fluorophenyl)-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Urea derivatives, including compounds with complex substitutions such as "1-(4-fluorophenyl)-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea," represent a significant area of interest in medicinal chemistry and material science. These compounds are synthesized through various organic reactions, leveraging their potential in diverse applications due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of urea derivatives typically involves reactions between amines and isocyanates or carbonyl azides under Curtius rearrangement conditions or through multi-component reactions (Bratenko et al., 2014). These methodologies provide a pathway for creating a wide range of urea derivatives with functional groups that contribute to their diverse chemical behavior.
Molecular Structure Analysis
Molecular structure determination, often through X-ray crystallography, provides insights into the conformation, bonding, and stereochemistry of urea derivatives (Kariuki et al., 2021). These analyses are crucial for understanding the compound's reactivity and interaction with biological targets or materials.
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, including nucleophilic substitution, cyclization, and addition reactions, depending on their functional groups. These reactions are essential for modifying the chemical structure to achieve desired properties or biological activities (Danilov et al., 2020).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Analysis of these properties is fundamental for their application in drug formulation or material science (Sharma et al., 2015).
Chemical Properties Analysis
The chemical properties of urea derivatives, including acidity, basicity, and reactivity towards various reagents, play a crucial role in their functional application in medicinal chemistry and other fields. These properties are determined by the nature of substituents and the molecular framework of the urea derivatives (Brahmachari & Banerjee, 2014).
Scientific Research Applications
Variability in Biginelli Reaction
- Application : A study by Strashilina et al. (2018) explored the modified Biginelli reaction with 4-hydroxy-6-methyl-2H-pyran-2-one and aromatic aldehydes, including urea. This research provides insights into the transformations that can occur under different conditions, relevant to the synthesis of compounds like the one you're interested in (Strashilina et al., 2018).
Potential in Psoriasis Treatment
- Application : Li et al. (2016) identified a compound, structurally similar to the one , as a potent FLT3 inhibitor with significant antipsoriatic effects. This indicates potential applications in autoimmune disease treatment (Li et al., 2016).
Hydrogelator Properties
- Application : Lloyd and Steed (2011) researched a urea compound forming hydrogels in various acids. The study focuses on how the gel's physical properties can be tuned, which could be relevant for materials science applications (Lloyd & Steed, 2011).
Adsorption on Stainless Steel
- Application : Research by Olusola et al. (2009) investigated the adsorption behavior of a similar urea compound on stainless steel. This has implications for corrosion inhibition and protective coating development (Olusola et al., 2009).
Base-Catalyzed Rearrangement and Hydrolysis
- Application : The study by Baťová et al. (2014) provides insights into the base-catalyzed hydrolysis of structurally similar compounds. Understanding these reactions is crucial for pharmaceutical and chemical synthesis (Baťová et al., 2014).
Cardiac Myosin Activators
- Application : Manickam et al. (2017) synthesized flexible urea derivatives as selective cardiac myosin ATPase activators, indicating potential applications in heart failure treatment (Manickam et al., 2017).
Crystal Structure Analysis
- Application : The research by Kariuki et al. (2021) on the crystal structure of similar fluorophenyl compounds can aid in understanding the physical properties and potential applications in material science (Kariuki et al., 2021).
Synthesis of Active Metabolites
- Application : Chen et al. (2010) detailed the synthesis of an active metabolite of a potent PI3 kinase inhibitor, showcasing the compound's role in pharmaceutical development (Chen et al., 2010).
properties
IUPAC Name |
1-(4-fluorophenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c16-12-1-3-13(4-2-12)18-15(20)17-8-5-14(19)11-6-9-21-10-7-11/h1-4,11,14,19H,5-10H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPNHTCCVXISEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)NC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylthio)-N-(4-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483670.png)
![(E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2483672.png)




![1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane](/img/structure/B2483681.png)
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2483682.png)

![N-(2,4-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2483685.png)

![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-butyl-N-methylbenzenesulfonamide](/img/structure/B2483688.png)
![2-[(Oxolan-2-ylmethyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2483690.png)